molecular formula C19H24N2O4S B5412954 2'-[(dimethylamino)methyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

2'-[(dimethylamino)methyl]-5-[(isopropylamino)sulfonyl]biphenyl-3-carboxylic acid

Cat. No.: B5412954
M. Wt: 376.5 g/mol
InChI Key: OJEHSUOKZJJYJG-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of an organic compound often involves multiple steps, each with its own reactants, conditions, and mechanisms. For example, the synthesis of sulfonamides typically involves the reaction of a sulfonyl chloride with an amine .


Chemical Reactions Analysis

The chemical reactions of an organic compound depend on its functional groups. For instance, carboxylic acids can undergo reactions such as esterification and decarboxylation, while sulfonamides are generally stable but can be hydrolyzed under certain conditions .


Physical and Chemical Properties Analysis

The physical and chemical properties of an organic compound include its melting point, boiling point, solubility, and reactivity. These properties can be influenced by factors such as the compound’s functional groups and molecular structure .

Safety and Hazards

The safety and hazards of an organic compound are usually determined through toxicological studies. These studies can provide information about the compound’s potential effects on human health and the environment. Safety data sheets (SDS) often provide this information .

Properties

IUPAC Name

3-[2-[(dimethylamino)methyl]phenyl]-5-(propan-2-ylsulfamoyl)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O4S/c1-13(2)20-26(24,25)17-10-15(9-16(11-17)19(22)23)18-8-6-5-7-14(18)12-21(3)4/h5-11,13,20H,12H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJEHSUOKZJJYJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NS(=O)(=O)C1=CC(=CC(=C1)C(=O)O)C2=CC=CC=C2CN(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

376.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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